

1-Benzyl-4-bromopiperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzyl-4-bromopiperidine**

Cat. No.: **B1343918**

[Get Quote](#)

CAS Number: 301665-60-1

This in-depth technical guide provides a comprehensive overview of **1-Benzyl-4-bromopiperidine**, a key building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document covers its chemical properties, synthesis, and significant applications in the pharmaceutical industry, with a focus on its role in the development of therapeutics for neurological disorders.

Chemical Properties and Data

1-Benzyl-4-bromopiperidine is a halogenated heterocyclic compound.^[1] Its chemical structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a bromine atom. This combination of a tertiary amine and an alkyl bromide makes it a versatile intermediate for further chemical modifications.

A summary of its key chemical data is presented in the table below.

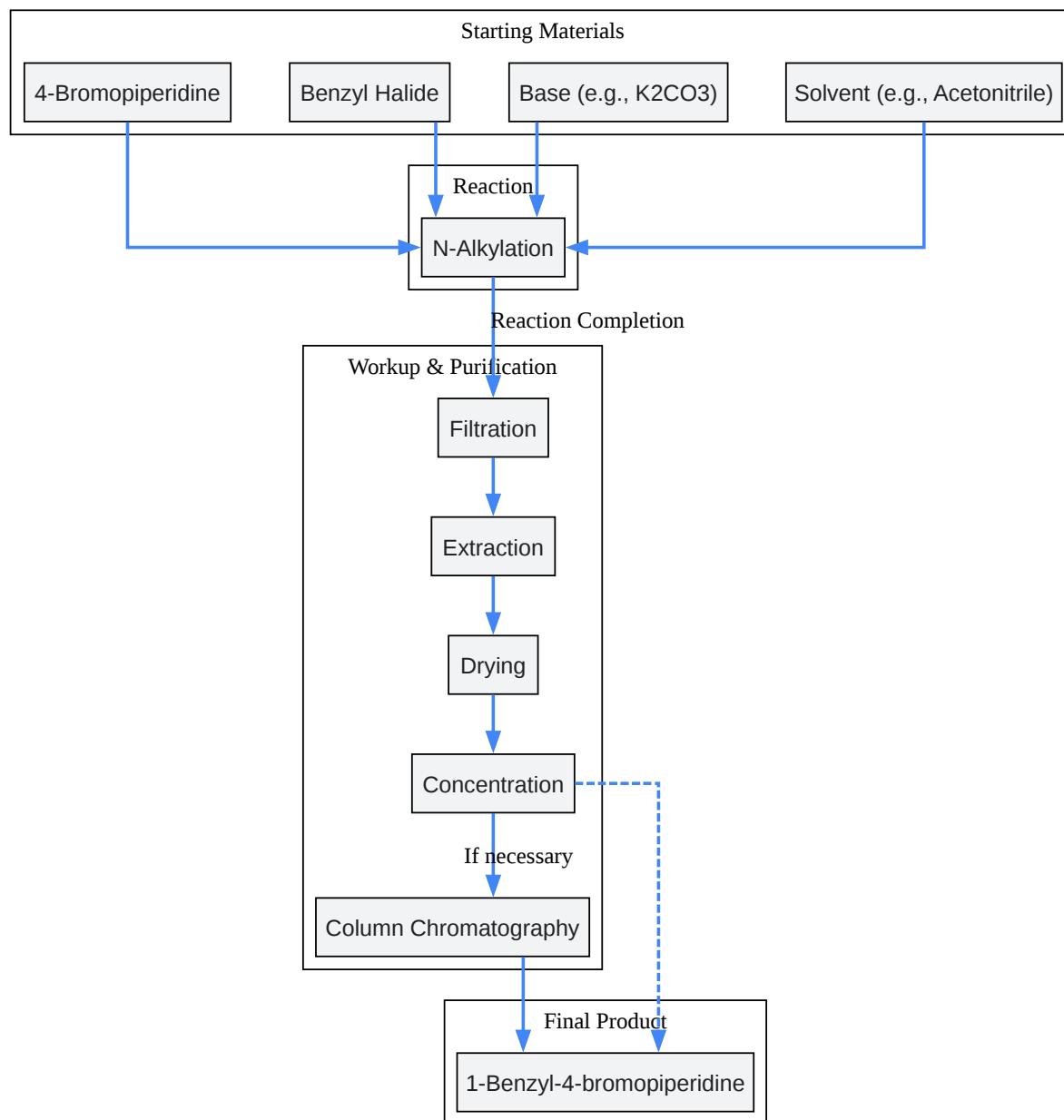
Property	Value	Reference
CAS Number	301665-60-1	[1]
Molecular Formula	C ₁₂ H ₁₆ BrN	[1]
Molecular Weight	254.17 g/mol	[1]
Purity	≥95%	[1] [2]
Appearance	Liquid	
IUPAC Name	1-benzyl-4-bromopiperidine	[2]
SMILES	BrC(CC1)CCN1CC2=CC=CC=C2	[2]

Synthesis and Experimental Protocols

The primary synthetic route to **1-Benzyl-4-bromopiperidine** involves the N-alkylation of 4-bromopiperidine with a benzyl halide. This is a common and straightforward method for preparing 1-benzylpiperidine derivatives.

General Experimental Protocol: N-Alkylation of 4-Bromopiperidine

This protocol is based on established methods for the synthesis of 1-benzylpiperidine derivatives.


Materials:

- 4-Bromopiperidine hydrobromide
- Benzyl bromide (or benzyl chloride)
- Potassium carbonate (K₂CO₃) or other suitable inorganic base
- Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

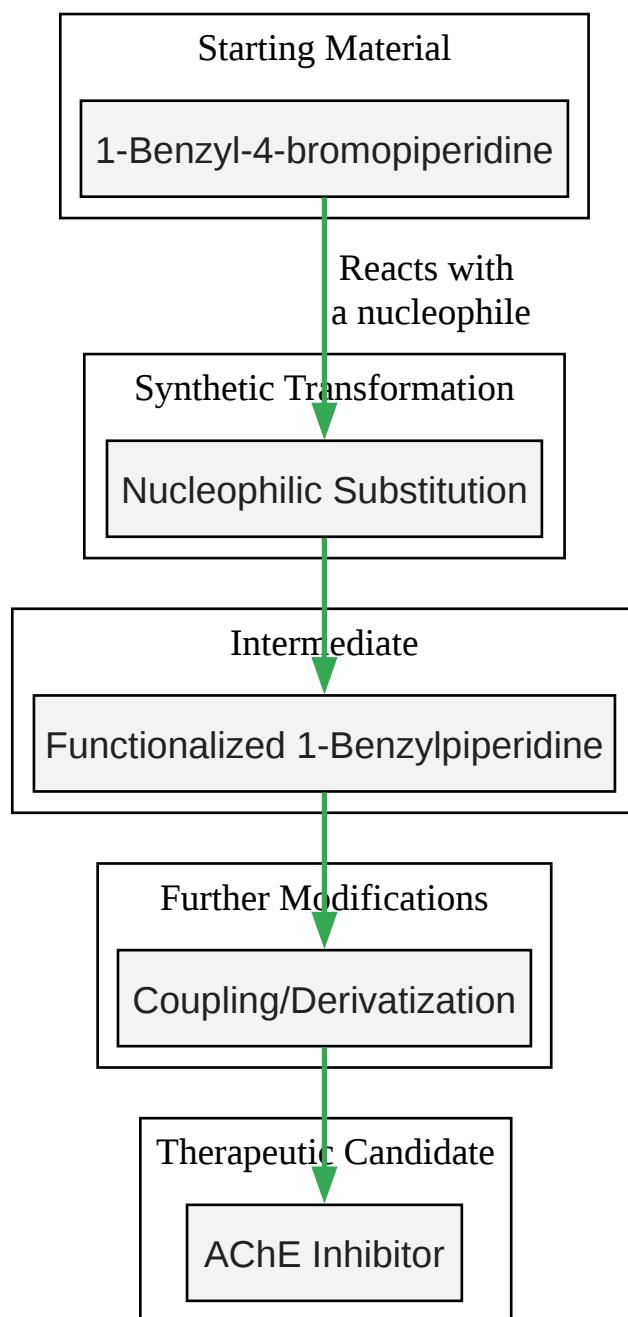
Procedure:

- To a solution of 4-bromopiperidine hydrobromide (1.0 eq) in acetonitrile, add a suitable inorganic base such as potassium carbonate (2.5 eq).
- Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **1-Benzyl-4-bromopiperidine**.
- If necessary, purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

A general workflow for the synthesis of **1-Benzyl-4-bromopiperidine**.

Applications in Drug Discovery


The N-benzylpiperidine (N-BP) structural motif is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature.^[3] This motif is present in numerous approved drugs and clinical candidates.^[3] The N-benzyl group can be crucial for interacting with target proteins and allows for the fine-tuning of a molecule's physicochemical properties.^[3]

1-Benzyl-4-bromopiperidine serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric conditions.^[4] The piperidine ring is a prominent scaffold in medicinal chemistry, forming the core of many approved drugs.

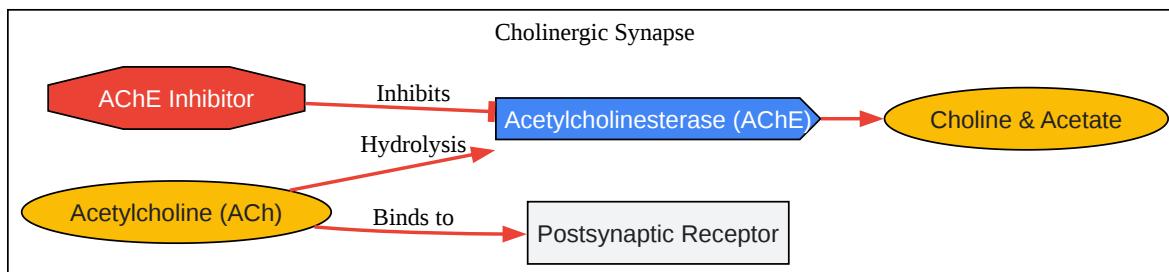
Synthesis of Acetylcholinesterase (AChE) Inhibitors

A significant application of 1-benzylpiperidine derivatives is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.^{[5][6]} Derivatives of 1-benzylpiperidine have shown potent inhibitory activity against AChE.^[7] For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity.^[7]

The synthesis of such inhibitors often involves the displacement of the bromine atom in **1-Benzyl-4-bromopiperidine** with a suitable nucleophile to introduce further functionality.

[Click to download full resolution via product page](#)

Workflow for the application of **1-Benzyl-4-bromopiperidine** in synthesis.


Signaling Pathway Involvement

Compounds derived from the 1-benzylpiperidine scaffold have been shown to interact with key targets in the central nervous system. A primary example is the inhibition of

acetylcholinesterase.

Acetylcholinesterase Inhibition

In the synaptic cleft, acetylcholine (ACh) is a neurotransmitter that is hydrolyzed by acetylcholinesterase (AChE), which terminates the nerve impulse.^[8] In conditions like Alzheimer's disease, enhancing cholinergic neurotransmission is a key therapeutic strategy. AChE inhibitors block the action of AChE, leading to an increase in the concentration and duration of action of ACh in the synapse.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 1-Benzyl-4-bromopiperidine 95.00% | CAS: 301665-60-1 | AChemBlock [achemblock.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Benzyl-4-bromopiperidine: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1343918#1-benzyl-4-bromopiperidine-cas-number-301665-60-1\]](https://www.benchchem.com/product/b1343918#1-benzyl-4-bromopiperidine-cas-number-301665-60-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com